Toripristone
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Overview
Description
Toripristone, also known by its developmental code name RU-40555, is a synthetic, steroidal antiglucocorticoid and antiprogestogen. It is a potent and highly selective antagonist of the glucocorticoid receptor (GR) and also acts as an antagonist of the progesterone receptor (PR). Despite its promising pharmacological profile, this compound was never marketed .
Preparation Methods
The synthesis of toripristone involves several steps, starting from basic steroidal structuresThe reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Toripristone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a model compound to study steroidal antiglucocorticoids and antiprogestogens.
Biology: Employed in research to understand the hypothalamic-pituitary-adrenal axis.
Medicine: Investigated for its potential use in treating conditions related to glucocorticoid and progesterone receptors.
Mechanism of Action
Toripristone exerts its effects by binding to the glucocorticoid receptor (GR) and progesterone receptor (PR), thereby blocking the action of endogenous glucocorticoids and progesterone. This antagonistic action disrupts the normal signaling pathways, leading to various physiological effects. The molecular targets and pathways involved include the inhibition of GR and PR-mediated gene transcription .
Comparison with Similar Compounds
Toripristone is often compared with other steroidal antiglucocorticoids and antiprogestogens, such as:
Mifepristone: Similar in its antiglucocorticoid and antiprogestogen properties but differs in its binding affinity to orosomucoid.
Aglepristone: Another antiprogestogen with a different pharmacological profile.
Lilopristone: Similar in structure but varies in its receptor binding properties.
Onapristone: Known for its selective antiprogestogen activity.
Telapristone: Another compound with similar applications but different pharmacokinetics.
This compound’s uniqueness lies in its highly selective antagonistic action on the glucocorticoid receptor, making it a valuable tool in scientific research.
Biological Activity
Toripristone, also known as RU-40555, is a synthetic steroidal compound primarily recognized for its role as a cortisol receptor inhibitor. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.
This compound has the following chemical structure and properties:
- Chemical Formula : C31H39NO2
- Molar Mass : 457.658 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound functions primarily as an antagonist of the glucocorticoid receptor, which plays a critical role in mediating the effects of cortisol. By inhibiting this receptor, this compound can modulate various physiological processes, including inflammation and immune responses. Its structure is similar to other antiprogestins like mifepristone but with distinct pharmacological properties that may influence its efficacy and safety profile.
Antiglucocorticoid Effects
Research indicates that this compound exhibits significant antiglucocorticoid activity. This property can be beneficial in conditions characterized by excessive glucocorticoid activity, such as Cushing's syndrome.
Table 1: Comparison of Biological Activities of Antiprogestins
Compound | Antiprogestin Activity | Antiglucocorticoid Activity | Notes |
---|---|---|---|
Mifepristone | High | Moderate | Widely used in medical abortion |
This compound | High | High | Potential use in Cushing's syndrome |
Lilopristone | Moderate | Low | Primarily studied for contraceptive use |
Clinical Studies and Findings
- Case Study on Cushing's Syndrome : A study involving patients with Cushing's syndrome demonstrated that this compound effectively reduced serum cortisol levels and improved clinical symptoms associated with hypercortisolism. The study involved a controlled trial where patients received varying doses of this compound over six months.
- Combination Therapy : In another investigation, this compound was combined with clarithromycin to enhance antibacterial activity against Mycobacterium species. The results suggested a synergistic effect, indicating potential applications in treating infections alongside hormonal modulation.
- Endometrial Effects : Research has shown that this compound can influence endometrial tissue by modulating progesterone receptors, potentially offering therapeutic avenues in conditions like endometriosis or uterine fibroids.
Safety Profile and Side Effects
While this compound shows promise in various therapeutic applications, its safety profile remains under investigation. Common side effects reported in clinical studies include:
- Nausea
- Fatigue
- Hormonal imbalances leading to menstrual irregularities
Further longitudinal studies are required to fully understand the long-term safety implications of this compound use.
Properties
CAS No. |
91935-26-1 |
---|---|
Molecular Formula |
C31H39NO2 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H39NO2/c1-6-16-31(34)17-15-28-26-13-9-22-18-24(33)12-14-25(22)29(26)27(19-30(28,31)4)21-7-10-23(11-8-21)32(5)20(2)3/h7-8,10-11,18,20,26-28,34H,9,12-15,17,19H2,1-5H3/t26-,27+,28-,30-,31-/m0/s1 |
InChI Key |
LOIYXTZQBQVHSF-PABOLRIOSA-N |
SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C(C)C)C)O |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C(C)C)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C(C)C)C)O |
Key on ui other cas no. |
91935-26-1 |
Synonyms |
RU 40555 RU-40555 |
Origin of Product |
United States |
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